Cas no 653-39-4 (Benzene, pentafluoro(methylthio)-)

Benzene, pentafluoro(methylthio)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, pentafluoro(methylthio)-
- 1,2,3,4,5-pentafluoro-6-methylsulfanylbenzene
- Methyl(pentafluorophenyl) sulfide
- 1,2,3,4,5-Pentafluoro-6-(methylsulfanyl)benzene
- SCHEMBL777119
- Pentafluorothioanisole
- 1,2,3,4,5-Pentafluoro-6-(methylsulfanyl)benzene #
- NBOZXHXBHUVRNG-UHFFFAOYSA-N
- Methyl pentafluorophenyl sulfide
- D97203
- Pentafluorophenyl methyl sulfide
- EN300-5070828
- DTXSID30346403
- AS-78539
- Sulfide, methyl pentafluorophenyl
- 653-39-4
- Methyl(pentafluorophenyl)sulfide
- MFCD22053405
- Methyl(perfluorophenyl)sulfane
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- MDL: MFCD22053405
- Inchi: InChI=1S/C7H3F5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
- InChI Key: NBOZXHXBHUVRNG-UHFFFAOYSA-N
- SMILES: CSC1=C(C(=C(C(=C1F)F)F)F)F
Computed Properties
- Exact Mass: 213.98759
- Monoisotopic Mass: 213.98756208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 25.3Ų
Experimental Properties
- PSA: 0
Benzene, pentafluoro(methylthio)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5070828-2.5g |
1,2,3,4,5-pentafluoro-6-(methylsulfanyl)benzene |
653-39-4 | 95% | 2.5g |
$1707.0 | 2023-05-25 | |
Enamine | EN300-5070828-5.0g |
1,2,3,4,5-pentafluoro-6-(methylsulfanyl)benzene |
653-39-4 | 95% | 5g |
$2525.0 | 2023-05-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1822923-100mg |
1,2,3,4,5-Pentafluoro-6-methylsulfanylbenzene |
653-39-4 | 98% | 100mg |
¥2800.00 | 2024-05-05 | |
Aaron | AR006TL1-100mg |
Benzene, pentafluoro(methylthio)- |
653-39-4 | 95% | 100mg |
$347.00 | 2025-02-11 | |
abcr | AB603596-500mg |
Methyl(perfluorophenyl)sulfane; . |
653-39-4 | 500mg |
€800.90 | 2024-07-24 | ||
eNovation Chemicals LLC | Y1053964-100mg |
Benzene, pentafluoro(methylthio)- |
653-39-4 | 95%+ | 100mg |
$345 | 2025-02-20 | |
Enamine | EN300-5070828-0.05g |
1,2,3,4,5-pentafluoro-6-(methylsulfanyl)benzene |
653-39-4 | 95% | 0.05g |
$202.0 | 2023-05-25 | |
Enamine | EN300-5070828-0.25g |
1,2,3,4,5-pentafluoro-6-(methylsulfanyl)benzene |
653-39-4 | 95% | 0.25g |
$431.0 | 2023-05-25 | |
1PlusChem | 1P006TCP-100mg |
Benzene, pentafluoro(methylthio)- |
653-39-4 | 95%+ | 100mg |
$353.00 | 2024-04-22 | |
A2B Chem LLC | AD17177-10g |
Benzene, pentafluoro(methylthio)- |
653-39-4 | 95% | 10g |
$3979.00 | 2024-04-19 |
Benzene, pentafluoro(methylthio)- Related Literature
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1. 925. Aromatic polyfluoro-compounds. Part VI. Penta- and 2,3,5,6-tetra-fluorothiophenolP. Robson,M. Stacey,R. Stephens,J. C. Tatlow J. Chem. Soc. 1960 4754
Additional information on Benzene, pentafluoro(methylthio)-
Benzene, pentafluoro(methylthio)-: A Comprehensive Overview
Benzene, pentafluoro(methylthio)-, also known by its CAS number CAS No. 653-39-4, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with five fluorine atoms and a methylthio group. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of Benzene, pentafluoro(methylthio)- involves a series of carefully controlled chemical reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the production process, ensuring higher yields and better purity. One notable method involves the fluorination of a methylthiophenyl precursor using electrophilic fluorination techniques. This approach not only enhances the efficiency of the synthesis but also minimizes the environmental impact by reducing waste generation.
The physical properties of Benzene, pentafluoro(methylthio)- are heavily influenced by its highly fluorinated structure. The presence of five fluorine atoms significantly increases the molecule's stability and chemical inertness. Additionally, the methylthio group contributes to the compound's ability to act as a nucleophile in certain reactions. These properties make it an ideal candidate for use in various chemical transformations and catalytic processes.
Recent studies have explored the application of Benzene, pentafluoro(methylthio)- in advanced materials science. For instance, researchers have investigated its potential as a building block for constructing fluorinated aromatic polymers. These polymers exhibit exceptional thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electronic devices.
In addition to its material science applications, Benzene, pentafluoro(methylthio)- has also found utility in medicinal chemistry. Its unique electronic properties make it a promising candidate for drug design, particularly in the development of bioisosteres and pharmacophores. Recent research has demonstrated its ability to modulate enzyme activity in vitro, suggesting potential therapeutic applications in areas such as oncology and neurodegenerative diseases.
The environmental impact of Benzene, pentafluoro(methylthio)- has also been a topic of recent investigation. Studies have shown that while the compound is highly stable under normal conditions, it can undergo degradation under specific environmental stressors such as UV light or microbial activity. Understanding these degradation pathways is crucial for assessing the compound's long-term environmental fate and developing strategies for its safe disposal.
In conclusion, Benzene, pentafluoro(methylthio)- (CAS No. 653-39-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and properties continue to drive innovative research, leading to new insights into its synthesis, characterization, and utilization. As scientific understanding of this compound deepens, it is expected to play an increasingly important role in both academic research and industrial development.
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